molecular formula C14H13N3OS B6455375 5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325812-60-8

5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455375
CAS No.: 2325812-60-8
M. Wt: 271.34 g/mol
InChI Key: KXUBLOXSUUXEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as CPTP, is an organic compound that has recently gained attention due to its unique properties and potential applications in scientific research. CPTP is a heterocyclic compound, meaning that it contains both carbon and heteroatoms (atoms other than carbon) in its structure. The compound is composed of a five-membered ring with a thiophen-2-yl group attached to the 3-position and a cyclopropylmethyl group attached to the 5-position. CPTP has been used in a variety of scientific research applications, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,5-triazoles. This compound has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines. In addition, this compound has been used as a substrate in the synthesis of a variety of heterocyclic compounds, such as azepines and azocines.

Mechanism of Action

The mechanism of action of 5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not yet fully understood. However, it is believed that the cyclopropylmethyl group attached to the 5-position of the pyrazole ring acts as an electron-withdrawing group, which increases the electron density of the ring and stabilizes the compound. This increased electron density is believed to be responsible for the compound’s ability to act as a substrate in the synthesis of a variety of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is believed that this compound may have a number of beneficial effects, including anti-inflammatory and anti-cancer effects. In addition, this compound has been shown to have antioxidant properties and may be useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

The use of 5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments has a number of advantages. First, this compound is a relatively stable compound and can be stored for long periods of time without degradation. Second, this compound is relatively inexpensive and can be easily synthesized in the laboratory. Finally, this compound is a versatile compound and can be used in a variety of synthetic reactions.
However, there are a number of limitations to the use of this compound in laboratory experiments. First, this compound is a relatively reactive compound and can react with other compounds in the laboratory. Second, this compound is a relatively toxic compound and should be handled with care. Finally, this compound is a relatively complex compound and can be difficult to synthesize in the laboratory.

Future Directions

There are a number of potential future directions for the use of 5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in scientific research. First, this compound could be used in the synthesis of a variety of heterocyclic compounds, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolopyridazines. Second, this compound could be used as a starting material in the synthesis of a variety of other organic compounds, such as azepines and azocines. Third, this compound could be used in the synthesis of a variety of biologically active compounds, such as anti-inflammatory and anti-cancer agents. Fourth, this compound could be used as a substrate in the synthesis of a variety of other organic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,5-triazoles. Finally, this compound could be used in the synthesis of a variety of other organic compounds, such as amino acids and peptides.

Synthesis Methods

5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been synthesized in a variety of ways. The most common method is the condensation of 2-thiophen-2-yl-3-cyclopropylmethyl-5-hydroxy-pyrazole with ethyl acetoacetate in aqueous ethanol. This reaction is catalyzed by an acid such as hydrochloric acid and yields this compound as the major product. Other synthesis methods include the reaction of 2-thiophen-2-yl-3-cyclopropylmethyl-5-hydroxy-pyrazole with ethyl acetoacetate in the presence of potassium carbonate and the reaction of 2-thiophen-2-yl-3-cyclopropylmethyl-5-hydroxy-pyrazole with ethyl acetoacetate in the presence of sodium hydroxide.

Properties

IUPAC Name

5-(cyclopropylmethyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14-12-8-11(13-2-1-7-19-13)15-17(12)6-5-16(14)9-10-3-4-10/h1-2,5-8,10H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUBLOXSUUXEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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